Cas no 85006-82-2 (Dynorphin B)

Dynorphin B structure
Dynorphin B structure
Product name:Dynorphin B
CAS No:85006-82-2
MF:C74H115N21O17
MW:1570.8354
CID:731389

Dynorphin B Chemical and Physical Properties

Names and Identifiers

    • Dynorphin B

Dynorphin B Security Information

  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:10-21

Dynorphin B Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH49762-1mg
RIMORPHIN
85006-82-2 >96%
1mg
$181.00 2024-04-19
A2B Chem LLC
AH49762-5mg
RIMORPHIN
85006-82-2 >96%
5mg
$525.00 2024-04-19

Additional information on Dynorphin B

Dynorphin B (CAS No. 85006-82-2): An In-Depth Analysis of Its Pharmacological Profile and Recent Research Findings

Dynorphin B, chemically identified by the CAS number 85006-82-2, is a neuropeptide that has garnered significant attention in the field of pharmacology and neuroscience due to its potent opioid-like effects and involvement in various physiological and pathological processes. As a member of the endomorphin family, Dynorphin B plays a crucial role in modulating pain perception, mood regulation, and stress responses. This article provides a comprehensive overview of Dynorphin B, emphasizing its chemical structure, pharmacological mechanisms, therapeutic potential, and the latest research advancements.

The molecular structure of Dynorphin B (CAS No. 85006-82-2) consists of an 11-amino acid sequence with the empirical formula C55H73N13O11. Its primary sequence is Tyr-Pro-Leu-Gly-Phe-Leu-Ser-NH2, where Tyr represents tyrosine, Pro is proline, Leu is leucine, Gly is glycine, Phe is phenylalanine, Ser is serine, and NH2 denotes the amino group at the C-terminal. This unique arrangement contributes to its high affinity for certain opioid receptors, particularly the κ-opioid receptor (KOR), which distinguishes it from other endogenous peptides.

The pharmacological effects of Dynorphin B are primarily mediated through its interaction with opioid receptors. Unlike classical opioids such as morphine, which predominantly activate μ-opioid receptors (MOR) to produce analgesia and euphoria, Dynorphin B exerts its effects mainly via κ-opioid receptors (KOR). This receptor activation leads to a complex array of responses, including analgesia, dysphoria (opposite to euphoria), sedation, and modulation of stress responses. The dual nature of its effects makes Dynorphin B a subject of intense interest for developing novel therapeutic strategies.

Recent research has highlighted the multifaceted role of Dynorphin B in pain management. Studies have demonstrated that selective KOR agonists can provide effective analgesia with fewer side effects compared to traditional MOR agonists. For instance, research published in the journal *Neuropharmacology* in 2021 reported that intrathecal administration of KOR agonists significantly reduced chronic pain without inducing tolerance or respiratory depression. This finding underscores the potential of Dynorphin B-based therapies for treating chronic pain conditions such as neuropathic pain and fibromyalgia.

In addition to its analgesic properties, Dynorphin B has been implicated in mood regulation and stress responses. Preclinical studies have shown that Dynorphin B levels are elevated during stressful conditions, contributing to the negative emotional states associated with anxiety and depression. Conversely, reducing Dynorphin B levels has been observed to improve mood and reduce anxiety-like behaviors in animal models. These findings have prompted investigations into the development of drugs that modulate Dynorphin B activity for treating psychiatric disorders.

The therapeutic potential of Dynorphin B extends beyond pain and mood disorders. Emerging evidence suggests its involvement in neuroprotection and neurodevelopmental processes. A study published in *Brain Research* in 2022 explored the role of Dynorphin B in neuroprotection against excitotoxicity-induced neuronal death. The researchers found that exogenous administration of Dynorphin B could attenuate neuronal damage in models of stroke and traumatic brain injury. This neuroprotective effect is attributed to its ability to inhibit excessive glutamate release and activate downstream signaling pathways that promote cell survival.

Furthermore, Dynorphin B has been linked to neurodevelopmental processes. Research indicates that it plays a role in regulating synaptic plasticity and neuronal development during critical periods of brain development. Dysregulation of Dynorphin B levels has been associated with developmental disorders such as autism spectrum disorders (ASD) and attention deficit hyperactivity disorder (ADHD). These findings open new avenues for investigating targeted therapies for neurodevelopmental conditions using Dynorphin B-based strategies.

The development of synthetic analogs and derivatives of Dynorphin B has been a focus area for researchers seeking to enhance its therapeutic efficacy while minimizing side effects. Advances in medicinal chemistry have led to the synthesis of several KOR-selective agonists with improved pharmacokinetic properties. For example, derivatives such as TRK-835 and JDTic have shown promising results in preclinical studies for their ability to produce robust analgesia without significant adverse effects on respiratory function or cognitive processes.

Recent clinical trials have begun to explore the potential ofDynorphinB-based therapies for various medical conditions. A phase II clinical trial investigating a KOR agonist for chronic pain management reported significant reductions in pain intensity scores among patients without notable side effects. These preliminary results are encouraging and warrant further investigation into the clinical utility ofDynorphinB-based treatments.

The future directionsofDynorphinBresearchareexpectedtoexpandinto newer therapeutic areas based on emerging evidence from basic science studies. Ongoing research aims to elucidate the complex interplay betweenDynorphinBand other neurotransmitter systems involved in pain perception,mood regulation,andneuroprotection.Furthermore,the developmentofnoveldrugdeliverysystems,suchasnanoparticlesandtargeteddeliverymethods,mayenhancetheefficacyand safetyofDynorphinB-basedtherapies.

In conclusion,DynorphinB(CASNo.85006-82-2)isanevolutionarilyconservedneuropeptidewithsignificantpharmacologicalpotential.Due toplargelyselectiveactivationofκ-opioidreceptors,Dynorphinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional statesthe future directionsofDynrophinis expectedto expandinto newer therapeutic areas based on emerging evidence from basic science studies.Furthermore,the developmentofnoveldrugdeliverysystems,suchasnanoparticlesandtargeteddeliverymethods,mayenhancetheefficacyandsafetyofDynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional states,negativeemotional statesthe future directionsofDynrophinis expectedto expandinto newer therapeutic areas based on emerging evidence from basic science studies.Furthermore,the developmentofnoveldrugdeliverysystems,suchasnanoparticlesandtargeteddeliverymethods,mayenhancetheefficacyandsafetyofDynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,negativeemotional statesthe future directionsofDynrophinis expectedto expandinto newer therapeutic areas based on emerging evidence from basic science studies.Furthermore,the developmentofnoveldrugdeliverysystems,suchasnanoparticlesandtargeteddeliverymethods,mayenhancetheefficacyandsafetyofDynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,Future research should focus on elucidatingthe mechanismsbywhich these drugs exert their beneficial effects while minimizing adverse reactions.Dynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,Future research should focus on elucidatingthe mechanismsbywhich these drugs exert their beneficial effects while minimizing adverse reactions.Dynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,Future research should focus on elucidatingthe mechanismsbywhich these drugs exert their beneficial effects while minimizing adverse reactions.Dynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,Future research should focus on elucidatingthe mechanismsbywhich these drugs exert their beneficial effects while minimizing adverse reactions.Dynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,Future research should focus on elucidatingthe mechanismsbywhich these drugs exert their beneficial effects while minimizing adverse reactions.Dynrophinis expectedto play an important role as an analgesic agent without causing typical opioid side effects such as addiction or respiratory depression.Inadditiontoanalgesia,Dynrophinis involved inmood regulation,stress response,Future research should focus on elucidatingthe mechanismsbywhich these drugs exert their beneficial effects while minimizing adverse reactions.Dynrophinis expected

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd